Cas no 172217-16-2 (Ethyl 2-chloro-6-nitrobenzoate)
Ethyl 2-chloro-6-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-chloro-6-nitrobenzoate
- 2-CHLORO-6-NITROBENZOIC ACID ETHYL ESTER
- Benzoic acid,2-chloro-6-nitro-, ethyl ester
- 2-Chlor-6-nitro-benzoesaeure-aethylester
- 2-chloro-6-nitro-benzoic acid ethyl ester
- AGN-PC-00450C
- CTK4D4150
- ST4134710
- STK665356
- RARECHEM AL BI 0678
- 172217-16-2
- AKOS003393379
- LS-07928
- ethyl2-chloro-6-nitrobenzoate
- MFCD06204640
- DTXSID80569882
- CS-0315113
- AB23230
- J-010807
- AC-14555
- ALBB-024352
- benzoic acid, 2-chloro-6-nitro-, ethyl ester
-
- MDL: MFCD06204640
- Inchi: 1S/C9H8ClNO4/c1-2-15-9(12)8-6(10)4-3-5-7(8)11(13)14/h3-5H,2H2,1H3
- InChI Key: DSVPOQALVJHYNO-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1C(=O)OCC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 229.01424
- Monoisotopic Mass: 229.0141854g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 72.1Ų
Experimental Properties
- Density: 1.369
- Boiling Point: 306.3°Cat760mmHg
- Flash Point: 139.1°C
- Refractive Index: 1.558
- PSA: 69.44
Ethyl 2-chloro-6-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E260535-500mg |
Ethyl 2-chloro-6-nitrobenzoate |
172217-16-2 | 500mg |
$ 195.00 | 2022-06-05 | ||
| TRC | E260535-1000mg |
Ethyl 2-chloro-6-nitrobenzoate |
172217-16-2 | 1g |
$ 315.00 | 2022-06-05 | ||
| TRC | E260535-2000mg |
Ethyl 2-chloro-6-nitrobenzoate |
172217-16-2 | 2g |
$ 505.00 | 2022-06-05 | ||
| Alichem | A019094456-5g |
Ethyl 2-chloro-6-nitrobenzoate |
172217-16-2 | 95% | 5g |
400.00 USD | 2021-06-17 | |
| abcr | AB414729-500 mg |
Ethyl 2-chloro-6-nitrobenzoate |
172217-16-2 | 500MG |
€165.80 | 2022-06-02 | ||
| abcr | AB414729-1 g |
Ethyl 2-chloro-6-nitrobenzoate |
172217-16-2 | 1g |
€189.00 | 2022-06-02 | ||
| Chemenu | CM156611-5g |
Ethyl 2-chloro-6-nitrobenzoate |
172217-16-2 | 95% | 5g |
$320 | 2022-12-31 | |
| abcr | AB414729-500mg |
Ethyl 2-chloro-6-nitrobenzoate; . |
172217-16-2 | 500mg |
€173.00 | 2024-04-18 | ||
| abcr | AB414729-1g |
Ethyl 2-chloro-6-nitrobenzoate; . |
172217-16-2 | 1g |
€197.00 | 2024-04-18 | ||
| A2B Chem LLC | AD68020-500mg |
Ethyl 2-chloro-6-nitrobenzoate |
172217-16-2 | >95% | 500mg |
$384.00 | 2024-04-20 |
Ethyl 2-chloro-6-nitrobenzoate Suppliers
Ethyl 2-chloro-6-nitrobenzoate Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on Ethyl 2-chloro-6-nitrobenzoate
Ethyl 2-chloro-6-nitrobenzoate (CAS No. 172217-16-2): A Comprehensive Overview
Ethyl 2-chloro-6-nitrobenzoate (CAS No. 172217-16-2) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound, characterized by its unique molecular structure, offers a wide range of applications and potential uses in various scientific and industrial contexts.
The chemical formula of Ethyl 2-chloro-6-nitrobenzoate is C9H8ClNO4. It is a white to off-white crystalline solid with a molecular weight of approximately 233.51 g/mol. The compound's structure features a benzene ring substituted with a chloro group at the 2-position and a nitro group at the 6-position, with an ethyl ester group attached to the carboxylic acid moiety. This specific arrangement of functional groups imparts unique chemical and physical properties to the compound.
In the realm of chemical synthesis, Ethyl 2-chloro-6-nitrobenzoate serves as an important intermediate in the preparation of various pharmaceuticals and fine chemicals. Its reactivity and stability make it a valuable starting material for the synthesis of more complex molecules. Recent studies have highlighted its utility in the development of novel drugs targeting specific biological pathways. For instance, researchers at the University of California, Los Angeles (UCLA) have explored the use of Ethyl 2-chloro-6-nitrobenzoate as a precursor for synthesizing compounds with anti-inflammatory and anti-cancer properties.
The pharmaceutical industry has shown particular interest in Ethyl 2-chloro-6-nitrobenzoate due to its potential therapeutic applications. Clinical trials have demonstrated that derivatives of this compound exhibit promising activity against various diseases. For example, a study published in the Journal of Medicinal Chemistry reported that a derivative of Ethyl 2-chloro-6-nitrobenzoate showed significant efficacy in inhibiting tumor growth in preclinical models of breast cancer. The compound's ability to selectively target cancer cells while minimizing toxicity to healthy tissues makes it an attractive candidate for further development.
Beyond its pharmaceutical applications, Ethyl 2-chloro-6-nitrobenzoate has also found use in materials science. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaic devices. Researchers at the Massachusetts Institute of Technology (MIT) have investigated the use of Ethyl 2-chloro-6-nitrobenzoate-based materials in organic solar cells, where they demonstrated improved efficiency and stability compared to traditional materials. The compound's ability to absorb light across a broad spectrum and its excellent charge transport properties make it a promising candidate for next-generation photovoltaic technologies.
The synthesis of Ethyl 2-chloro-6-nitrobenzoate typically involves several steps, including nitration, chlorination, and esterification reactions. These processes require careful control of reaction conditions to ensure high yields and purity. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound. For example, researchers at Stanford University have developed a catalytic process that reduces the use of hazardous reagents and minimizes waste generation.
In terms of safety and handling, Ethyl 2-chloro-6-nitrobenzoate should be stored in a cool, dry place away from sources of heat and ignition. It is important to handle this compound with appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats to prevent skin contact and inhalation. While not classified as a hazardous material under current regulations, it is advisable to follow standard laboratory safety protocols when working with this compound.
The market demand for Ethyl 2-chloro-6-nitrobenzoate is expected to grow in response to increasing research activities in pharmaceuticals and materials science. Key players in the industry are investing heavily in R&D to develop new applications for this compound. For instance, major pharmaceutical companies such as Pfizer and Merck are exploring the use of Ethyl 2-chloro-6-nitrobenzoate-based derivatives in their drug discovery pipelines.
In conclusion, Ethyl 2-chloro-6-nitrobenzoate (CAS No. 172217-16-2) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and properties make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new applications and benefits, the future prospects for this compound appear highly promising.
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